Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
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Description
“Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is a branched alkyl group, and the methoxyacetyl group is an ester functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the tert-butyl, methoxyacetyl, and carboxylate groups. The exact synthesis would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, with the various groups attached at the specified positions. The stereochemistry at the 2-position is indicated as ®, which would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The pyrrolidine ring could potentially be involved in ring-opening reactions .Scientific Research Applications
Precursors for Prodigiosin Analogs
Tert-butyl esters, including variants similar to "Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate", have been utilized in the synthesis of 5-substituted pyrroles through singlet oxygen reactions. These pyrroles serve as precursors to prodigiosin, a compound with potential pharmaceutical applications, including A-ring substituted analogues (Wasserman et al., 2004).
Synthesis of Antiinflammatory Compounds
The compound has been involved in the synthesis and evaluation of antiinflammatory agents. For example, derivatives of pyrrolidin-2-ones, synthesized for their potential as antiinflammatory and analgesic agents, have shown promising activity with reduced ulcerogenic effects (Ikuta et al., 1987).
Palladium-Catalyzed Coupling Reactions
Similar tert-butyl esters have been used in palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting their utility in complex organic synthesis (Wustrow & Wise, 1991).
Metabolic Pathway Exploration
Research into the metabolic pathways of compounds like "this compound" has been conducted to understand their biotransformation and potential interactions within biological systems. Studies on CP-533,536, a prostaglandin E2 agonist, have elucidated CYP2C8- and CYP3A-mediated C-demethylation pathways, providing insights into drug metabolism and development (Prakash et al., 2008).
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZSZTWFGIBX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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